molecular formula C22H26N2O2 B257276 1,4-Bis(2-phenylpropanoyl)piperazine

1,4-Bis(2-phenylpropanoyl)piperazine

Cat. No.: B257276
M. Wt: 350.5 g/mol
InChI Key: CUAYAOIHXYFWMO-UHFFFAOYSA-N
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Description

1,4-Bis(2-phenylpropanoyl)piperazine is a piperazine derivative featuring two 2-phenylpropanoyl groups attached to the nitrogen atoms of the piperazine ring. These compounds are synthesized via solvothermal, green chemistry, or microwave-assisted methods and serve diverse roles in materials science, pharmaceuticals, and polymer chemistry . Piperazine derivatives are valued for their ability to act as ligands, cross-linking agents, or pharmacophores due to their nitrogen-rich structure and tunable substituents .

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2-phenyl-1-[4-(2-phenylpropanoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C22H26N2O2/c1-17(19-9-5-3-6-10-19)21(25)23-13-15-24(16-14-23)22(26)18(2)20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3

InChI Key

CUAYAOIHXYFWMO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(C)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C(C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-bis(3-aminopropyl)piperazine and its analogs based on substituents, synthesis, properties, and applications:

Compound Name Substituents Synthesis Method Key Properties/Findings Applications References
1,4-Bis(3-aminopropyl)piperazine (bapp) 3-aminopropyl groups Solvothermal synthesis Used in selenogallates; forms 1D polymeric chains with Ga2Se4<sup>2−</sup>. Lower thermal stability compared to Mn-complex analogs. Material science, cation in coordination polymers
1,4-Bis(methacryloyl)piperazine (NBMP) Methacryloyl groups Green synthesis (Maghnite catalysts) Polymerizable monomer; TGA shows thermal decomposition >200°C. Yield: 72% (monomer), 59% (polymer). Cross-linking agents, functional polymers
1,4-Bis(phenoxyacetyl)piperazine Phenoxyacetyl groups Not specified Molecular weight: 354.406 g/mol. High structural complexity with multiple aromatic groups. Potential pharmaceutical intermediates
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chloro-dithiolone groups Reaction with dichloro-dithiolone Exhibits selective kinase inhibition (e.g., DYRK1A IC50 = 0.041 μM). Confirmed by NMR and IR. Anticancer agents, kinase inhibitors
1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives Dithiocarboxy-propionyl groups Aminodithiocarboxylate reaction Antitumor activity against HL-60 cells (up to 90% inhibition at 10 μM). Low toxicity profile. Anticancer therapeutics
1,4-Bis(4-chlorobenzhydryl)piperazine 4-Chlorobenzhydryl groups Not specified High molecular weight (C34H30Cl2N2). Stable crystalline structure. Pharmacological research

Key Comparative Insights

Substituent Effects on Thermal Stability Aminopropyl vs. Methacryloyl: The 3-aminopropyl substituents in bapp result in lower thermal stability (TGA shows decomposition at lower temperatures) compared to methacryloyl derivatives, which decompose above 200°C due to robust polymer networks . Metal-Complex vs. Organic Cations: Selenogallate compounds with bapp cations (e.g., [bappH2][Ga2Se4]) are less thermally stable than Mn-amine complexes, highlighting the role of metal coordination in stability .

Biological Activity Antimalarial Derivatives: N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives show improved selectivity indices against Plasmodium falciparum, attributed to the aminopropyl side chains enhancing cellular uptake . Kinase Inhibition: Dithiolone and rhodanine derivatives exhibit nanomolar activity against kinases like DYRK1A, driven by sulfur-rich groups enabling strong enzyme interactions . Antitumor Efficacy: Dithiocarboxy-propionyl derivatives demonstrate high HL-60 cell inhibition (90% at 10 μM) with reduced toxicity, suggesting optimized substituent bulkiness improves therapeutic windows .

Synthesis Efficiency

  • Green Methods : 1,4-bis(methacryloyl)piperazine synthesis using Maghnite-H<sup>+</sup> achieves 72% yield but lags behind traditional methods in scalability .
  • Microwave-Assisted Synthesis : Reduces reaction time for rhodanine-piperazine derivatives (e.g., 2 hours vs. 24 hours for conventional methods) while retaining stereochemistry .

Structural and Functional Diversity Aromatic vs. Aliphatic Substituents: Phenoxyacetyl and chlorobenzhydryl groups enhance lipophilicity, favoring membrane penetration in drug design, while aliphatic aminopropyl groups improve solubility for material science applications . Polymerization Potential: Methacryloyl derivatives form cross-linked polymers for industrial uses, whereas bis(3-aminopropyl)piperazine serves as a cationic template in nanoparticle synthesis .

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